5-Dimethylamino-3-methyl-3-phenyl-pentan-2-one
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Overview
Description
5-Dimethylamino-3-methyl-3-phenyl-pentan-2-one is a synthetic compound that belongs to the class of cathinones Cathinones are a group of compounds structurally related to the naturally occurring stimulant cathinone, found in the khat plant
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Dimethylamino-3-methyl-3-phenyl-pentan-2-one typically involves the reaction of a suitable precursor with dimethylamine. One common method is the condensation of 3-methyl-3-phenyl-pentan-2-one with dimethylamine in the presence of a reducing agent such as sodium borohydride. The reaction is carried out under controlled conditions, typically at room temperature, to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields higher purity products. The use of advanced purification techniques, such as chromatography, ensures that the final product meets the required standards for various applications.
Chemical Reactions Analysis
Types of Reactions
5-Dimethylamino-3-methyl-3-phenyl-pentan-2-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as halides, cyanides, and amines can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry: Used as a precursor in the synthesis of other complex organic compounds.
Biology: Studied for its effects on biological systems, including its potential as a stimulant.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of certain neurological disorders.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Dimethylamino-3-methyl-3-phenyl-pentan-2-one involves its interaction with neurotransmitter systems in the brain. The compound is known to increase the release of dopamine, norepinephrine, and serotonin, leading to its stimulant effects. It acts on molecular targets such as transporters and receptors involved in the regulation of these neurotransmitters, thereby modulating their levels and activity in the brain.
Comparison with Similar Compounds
Similar Compounds
Methcathinone: A structurally similar compound with similar stimulant properties.
Mephedrone: Another cathinone derivative with psychoactive effects.
Ethylone: A synthetic cathinone with similar chemical structure and effects.
Uniqueness
5-Dimethylamino-3-methyl-3-phenyl-pentan-2-one is unique due to its specific structural features, which confer distinct pharmacological properties. Its dimethylamino group and phenyl ring contribute to its unique interaction with neurotransmitter systems, differentiating it from other similar compounds.
Properties
CAS No. |
7500-13-2 |
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Molecular Formula |
C14H22BrNO |
Molecular Weight |
300.23 g/mol |
IUPAC Name |
5-(dimethylamino)-3-methyl-3-phenylpentan-2-one;hydrobromide |
InChI |
InChI=1S/C14H21NO.BrH/c1-12(16)14(2,10-11-15(3)4)13-8-6-5-7-9-13;/h5-9H,10-11H2,1-4H3;1H |
InChI Key |
XSAVGACSSSQHCY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C)(CCN(C)C)C1=CC=CC=C1.Br |
Origin of Product |
United States |
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